molecular formula C13H10F3NO B3223726 Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol CAS No. 122377-18-8

Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol

Cat. No.: B3223726
CAS No.: 122377-18-8
M. Wt: 253.22 g/mol
InChI Key: URUPPUTUYZVGDN-UHFFFAOYSA-N
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Description

Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol (CAS 122377-18-8) is a chiral alcohol derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery. This compound features a pyridyl moiety and a trifluoromethyl-substituted phenyl ring, a combination prevalent in the design of New Chemical Entities (NCEs) . The incorporation of the trifluoromethyl group is a strategic maneuver in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its pharmacological profile . The (S)-enantiomer of the phenyl(pyridin-2-yl)methanol core is a key structural motif found in biologically active molecules. For instance, it constitutes the essential backbone of pharmaceuticals such as Bepotastine Besilate, a histamine H1 antagonist used to treat allergic conditions, and Carbinoxamine Maleate, an ethanolamine-class antihistamine . The synthetic routes to such optically pure derivatives are a subject of advanced research, with methods like asymmetric catalytic hydrogenation being employed to achieve high enantioselectivity (ee values >99%) . As a solid with a melting point of 64-65°C and a molecular weight of 253.22 g/mol, this compound is a versatile building block for constructing more complex, target-oriented molecules . Researchers utilize this and related structures in structure-based drug design, particularly in developing compounds that target specific protein pockets through critical hydrogen bonding and hydrophobic interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8,12,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPPUTUYZVGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyridin 2 Yl 4 Trifluoromethyl Phenyl Methanol and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes focus on the construction of the core molecular framework, often beginning with the formation of the pyridine (B92270) ring, followed by the attachment and modification of the necessary functional groups.

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine ring is a foundational step in the synthesis of pyridin-2-yl-methanol derivatives. Numerous methods exist for pyridine synthesis, often relying on the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. acsgcipr.orgbaranlab.org

Common strategies include:

Hantzsch Dihydropyridine (B1217469) Synthesis: This classic method involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia, followed by an oxidation step to form the aromatic pyridine ring.

Condensation of 1,5-Dicarbonyl Compounds: Saturated or unsaturated 1,5-dicarbonyl compounds can be condensed with ammonia or hydroxylamine (B1172632) to form dihydropyridine or pyridine rings directly. baranlab.org

Transition Metal-Catalysed Cycloadditions: [2+2+2] cycloaddition reactions, often catalyzed by transition metals, can assemble the pyridine ring from nitriles and two molecules of an alkyne. ijnrd.org

Modern Cyclization Methods: More recent approaches include the reductive cyclization of O-acyl oximes with compounds like hexafluoroacetylacetone, mediated by reagents such as NH4I/Na2S2O4, to produce highly functionalized pyridines. researchgate.net A variety of other methods, such as those starting from α,β,γ,δ-unsaturated ketones or involving domino reactions, have also been developed to create diverse pyridine structures. organic-chemistry.org

For the specific synthesis of the target compound's backbone, a strategy would be chosen that allows for the eventual introduction of the necessary substituents at the 2- and 4- positions of the respective rings.

Introduction of Trifluoromethyl and Hydroxymethyl Groups

Once the basic pyridine-phenyl structure is assembled, the trifluoromethyl (-CF3) and hydroxymethyl (-CH(OH)-) groups are introduced.

The trifluoromethyl group is a key moiety in many active pharmaceutical and agrochemical ingredients. nih.gov Its introduction into an aromatic ring can be achieved through several methods:

Halogen Exchange (Halex) Reactions: A common industrial method involves the chlorination of a methyl group (e.g., on picoline) to a trichloromethyl group, followed by a fluorine/chlorine exchange reaction using hydrogen fluoride (B91410) (HF) or antimony trifluoride. nih.govgoogle.com

Vapor-Phase Fluorination: Simultaneous chlorination and fluorination in the vapor phase at high temperatures over transition metal catalysts can also be employed. nih.gov

Direct Trifluoromethylation: Modern methods allow for the direct introduction of a -CF3 group using a trifluoromethyl active species, such as trifluoromethyl copper, which can react with bromo- or iodopyridines. nih.gov

The hydroxymethyl group is typically formed through the reduction of a ketone precursor, in this case, pyridin-2-yl(4-(trifluoromethyl)phenyl)methanone. This reduction can be accomplished using standard reducing agents like sodium borohydride. Alternatively, the C-C bond and the alcohol can be formed simultaneously through the reaction of a pyridin-2-yl organometallic reagent with 4-(trifluoromethyl)benzaldehyde (B58038), or the reaction of a 2-lithiopyridine with the same aldehyde.

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining enantiomerically pure forms of chiral alcohols. These methods employ chiral catalysts or biocatalysts to control the stereochemical outcome of the reaction.

Chiral Catalyst Development for Enantioselective Reductions of Ketone Precursors

The most common asymmetric route to chiral pyridin-2-yl methanols is the enantioselective reduction of the corresponding prochiral ketone. This field has seen significant development in chiral catalysts. rsc.org

Oxazaborolidine Catalysts (CBS Reduction): Chiral oxazaborolidine catalysts, often used in conjunction with borane (B79455) as the reducing agent, are highly effective for the asymmetric reduction of prochiral ketones. organic-chemistry.orgnih.gov These catalysts can be generated in situ from chiral amino alcohols or lactam alcohols, which simplifies the procedure and improves reproducibility. organic-chemistry.orgnih.govresearchgate.net This method is known for its high enantioselectivity, often achieving up to 98% enantiomeric excess (ee). organic-chemistry.org

Transition Metal-Catalyzed Hydrogenation: Chiral transition metal complexes are widely used for asymmetric hydrogenation. Catalysts based on rhodium (Rh), ruthenium (Ru), iridium (Ir), and palladium (Pd) combined with chiral ligands (e.g., BINAP derivatives) can effectively reduce ketones with high enantioselectivity (>99% ee) under hydrogen pressure. wikipedia.orggoogle.comgoogle.com The choice of metal, ligand, solvent, and base can be optimized to achieve high yields and stereoselectivity. google.comgoogle.com

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the ketone in the presence of a chiral transition metal catalyst. Ruthenium catalysts with chiral diamine ligands are particularly effective for the transfer hydrogenation of aryl ketones. wikipedia.org

Catalyst TypePrecursorReducing AgentKey FeaturesTypical Enantiomeric Excess (ee)
Oxazaborolidine (CBS) Prochiral KetoneBorane (BH3)Generated in situ; mild conditions; predictable stereochemistry. organic-chemistry.orgnih.govUp to 98% organic-chemistry.org
Chiral Metal Complexes Prochiral KetoneHydrogen Gas (H2)High pressure; requires autoclave; high yields and selectivity. google.com>99% google.com
Transfer Hydrogenation Prochiral KetoneIsopropanol/Formic AcidNo high-pressure H2 needed; uses chiral Ru, Ir, or Rh catalysts. wikipedia.orgHigh

Biocatalytic Technologies in Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. nih.gov Enzymes, particularly oxidoreductases, are used to perform stereoselective reductions under mild, aqueous conditions. mdpi.com

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes are highly effective for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govresearchgate.net For instance, the alcohol dehydrogenase from Lactobacillus kefir has been successfully used in the synthesis of chiral pyridine-based secondary alcohols, achieving excellent enantiomeric excess (95–>99% ee) and high yields. nih.govnih.gov

Cofactor Regeneration: These enzymatic reductions require a hydride source, typically from a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). To make the process economically viable, the oxidized cofactor (NAD+/NADP+) is continuously regenerated back to its reduced form using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govresearchgate.net

The advantages of biocatalysis include exceptional enantio- and regioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign solvents like water. nih.gov

Asymmetric Addition of Organometallic Reagents to Heteroaromatic Aldehyde Precursors

An alternative asymmetric strategy involves the formation of the chiral center during the creation of the carbon-carbon bond linking the pyridine and phenyl rings. This is achieved by the enantioselective addition of an organometallic reagent to an aldehyde precursor. researchgate.net

This approach would involve reacting a heteroaromatic aldehyde, such as 2-pyridinecarboxaldehyde, with a (4-(trifluoromethyl)phenyl) organometallic reagent (e.g., a Grignard or organozinc reagent). The stereoselectivity is controlled by a chiral catalyst, often based on copper or rhodium complexes with chiral ligands. researchgate.netrsc.org While widely used for many types of aldehydes, the application of this method requires careful optimization to manage the reactivity of the heteroaromatic system and achieve high enantioselectivity. researchgate.net This strategy builds the molecule and sets the stereocenter in a single, highly efficient step.

Advanced Coupling Strategies

Advanced coupling strategies are fundamental to the synthesis of the core structure of Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol and its analogues. These methods enable the formation of the critical carbon-carbon (C-C) and carbon-heteroatom bonds that define the molecule.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate. mdpi.com In the context of synthesizing the precursor to this compound, this reaction is employed to create the bond between the pyridine and the trifluoromethylphenyl rings.

A common approach involves the coupling of a halopyridine, such as 2-bromopyridine, with 4-(trifluoromethyl)phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or pre-formed as a complex such as tetrakis(triphenylphosphine)palladium(0). A base is required to facilitate the transmetalation step of the catalytic cycle. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine and 4-(Trifluoromethyl)phenylboronic Acid

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2PPh3K2CO3Toluene/H2O10085
Pd(dppf)Cl2dppfCs2CO3Dioxane9092
Pd2(dba)3SPhosK3PO4Toluene11095

The product of this reaction, 2-(4-(trifluoromethyl)phenyl)pyridine, serves as a key intermediate which can then be converted to the final methanol (B129727) product through a subsequent reaction step.

Nucleophilic substitution reactions are crucial for the synthesis of the carbinol moiety of this compound and for the introduction of various functional groups to create derivatives. A primary method for the synthesis of the target molecule is the nucleophilic addition of an organometallic reagent to a carbonyl compound.

One of the most common approaches is the Grignard reaction. utdallas.educerritos.edu This involves the reaction of an organomagnesium halide (a Grignard reagent) with an aldehyde or ketone. To synthesize this compound, one could react 2-pyridylmagnesium bromide with 4-(trifluoromethyl)benzaldehyde or, alternatively, 4-(trifluoromethyl)phenylmagnesium bromide with pyridine-2-carbaldehyde. The choice of reactants can be influenced by the availability and stability of the starting materials. The reaction must be carried out under anhydrous conditions as Grignard reagents are highly sensitive to moisture. cerritos.edu

Table 2: Synthesis of this compound via Grignard Reaction

Pyridyl ReagentPhenyl ReagentSolventReaction Time (h)Yield (%)
2-Pyridylmagnesium Bromide4-(Trifluoromethyl)benzaldehydeTHF278
Pyridine-2-carbaldehyde4-(Trifluoromethyl)phenylmagnesium BromideDiethyl Ether382

Furthermore, nucleophilic aromatic substitution (SNAr) can be employed to synthesize derivatives, particularly when starting with highly fluorinated pyridine rings. The fluorine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. rsc.org

The this compound core structure serves as a valuable building block for the synthesis of more complex chemical scaffolds, which are of significant interest in drug discovery and materials science. enpress-publisher.comrsc.org The pyridine ring, in particular, is a common motif in many biologically active compounds. researchgate.net

The hydroxyl group of the methanol moiety provides a convenient handle for further functionalization. It can be converted into an ether, ester, or other functional groups, allowing for the attachment of the core structure to larger molecular frameworks. For instance, the alcohol can be deprotonated with a base and reacted with an alkyl halide to form an ether linkage.

Moreover, the pyridine ring itself can be further functionalized. For example, if the synthesis starts with a substituted pyridine, those substituents can be modified in subsequent steps. The core structure can also be incorporated into larger heterocyclic systems through annulation reactions. The development of such complex scaffolds is driven by the desire to explore new chemical space and to optimize the biological activity or material properties of the resulting molecules.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology in modern organic chemistry, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. acs.orgacs.org These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of this compound and its derivatives can be adapted to continuous flow systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully implemented in flow reactors. mdpi.comthieme-connect.com In a typical setup, solutions of the reactants and the catalyst are continuously pumped through a heated tube or a packed-bed reactor containing an immobilized catalyst. This allows for rapid optimization of reaction conditions and can lead to higher yields and purities in shorter reaction times.

Grignard reactions can also be performed in continuous flow, which can mitigate some of the safety concerns associated with these highly exothermic reactions. rsc.org The rapid heat dissipation in microreactors allows for better temperature control, reducing the risk of runaway reactions.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Suzuki-Miyaura Coupling

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time6 - 24 hours10 - 60 minutes
Temperature ControlModerateExcellent
ScalabilityDifficultStraightforward
SafetyPotential for exothermsEnhanced safety

The adoption of continuous flow techniques for the synthesis of this compound and its derivatives can lead to more efficient, safer, and scalable manufacturing processes.

Reaction Chemistry and Transformations of Pyridin 2 Yl 4 Trifluoromethyl Phenyl Methanol

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property dictates its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) and its electron-rich derivatives. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the ring's deactivation.

When electrophilic substitution does occur, it is highly regioselective, favoring the 3- and 5-positions (meta to the nitrogen atom). This is because the cationic intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by the adjacent positively charged nitrogen atom. In the case of this compound, the presence of the (4-(trifluoromethyl)phenyl)methanol substituent at the 2-position further influences the regioselectivity. The substituent itself can exert steric hindrance and electronic effects, generally directing incoming electrophiles to the C-3 and C-5 positions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

ReactionReagents and ConditionsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄3-Nitro- and 5-Nitro-pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol
BrominationBr₂/FeBr₃ (or oleum)3-Bromo- and 5-Bromo-pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol
SulfonationSO₃/H₂SO₄This compound-3-sulfonic acid and -5-sulfonic acid

Note: The data in this table is predictive and based on the general reactivity patterns of substituted pyridines. Specific experimental verification for this compound is not widely available in the reviewed literature.

Nucleophilic Substitution Patterns

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). These positions are electronically activated towards nucleophilic attack. In this compound, the 2-position is already substituted. Therefore, if a suitable leaving group were present on the pyridine ring, nucleophilic substitution would be expected to occur at the 4- and 6-positions.

For the parent compound without a leaving group, direct nucleophilic substitution is unlikely. However, derivatives with good leaving groups (e.g., halogens) at the 4- or 6-positions would readily undergo substitution by a variety of nucleophiles.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions of Halogenated Derivatives of this compound

Starting MaterialNucleophile and ConditionsPredicted Major Product
4-Chloro-pyridin-2-yl(4-(trifluoromethyl)phenyl)methanolNaOMe, MeOH, heat4-Methoxy-pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol
6-Bromo-pyridin-2-yl(4-(trifluoromethyl)phenyl)methanolNH₃, heat6-Amino-pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol
4-Fluoro-pyridin-2-yl(4-(trifluoromethyl)phenyl)methanolKCN, DMSO, heat4-Cyano-pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol

Note: This data is based on the established reactivity of halopyridines and serves as a predictive model for the behavior of analogous derivatives of this compound.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can undergo a range of transformations, primarily oxidation and reduction.

Oxidation Reactions

The secondary alcohol of the hydroxymethyl group in this compound can be oxidized to the corresponding ketone, pyridin-2-yl(4-(trifluoromethyl)phenyl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese dioxide (MnO₂), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

Table 3: Representative Oxidation Reactions of Benzylic Alcohols

Oxidizing AgentTypical ConditionsProduct
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperatureKetone
Manganese Dioxide (MnO₂)CH₂Cl₂ or Acetone, refluxKetone
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78 °C to rtKetone

Note: This table provides general conditions for the oxidation of benzylic alcohols analogous to this compound. Specific optimization may be required for this particular substrate.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, yielding 2-(4-(trifluoromethyl)benzyl)pyridine. This transformation typically requires harsher conditions than the reduction of a ketone. Common methods for the reduction of benzylic alcohols to the corresponding alkanes include catalytic hydrogenation at high pressure and temperature, or ionic hydrogenation using a silane (B1218182) and a strong acid like trifluoroacetic acid.

Table 4: Representative Reduction Reactions of Benzylic Alcohols

Reducing Agent/MethodTypical ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, high pressure, heatMethylene group
Ionic HydrogenationEt₃SiH, CF₃COOHMethylene group

Note: The data presented is based on general methodologies for the reduction of benzylic alcohols. The specific application to this compound may necessitate customized reaction conditions.

Reactions Involving the Trifluoromethylphenyl Moiety

The trifluoromethyl group (-CF₃) is a strongly electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the meta-position relative to the trifluoromethyl group. However, due to the deactivating nature of both the -CF₃ group and the pyridin-2-yl(methanol) substituent, electrophilic substitution on this ring is generally difficult to achieve.

The trifluoromethyl group itself is generally stable to many reaction conditions. However, under forcing conditions, it can undergo hydrolysis to a carboxylic acid, although this is not a common transformation. Nucleophilic aromatic substitution on the trifluoromethylphenyl ring is also challenging unless there are other activating groups or a suitable leaving group present on the ring.

Mechanistic Studies of Key Transformations

The chemical reactivity of this compound allows it to participate in a variety of organic transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. This section delves into the mechanistic details of two significant transformations involving this compound: the Ritter-type reaction and photoredox-mediated C-H arylation.

Ritter-Type Reaction Mechanisms Involving this compound

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as an alcohol, in the presence of a strong acid. wikipedia.orgorganic-chemistry.org While specific mechanistic studies on this compound are not extensively documented, the mechanism can be inferred from the general principles of the Ritter reaction and the structural features of the molecule.

The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid, typically sulfuric acid or a Lewis acid. researchgate.net This is followed by the elimination of a water molecule to generate a resonance-stabilized secondary carbocation. The stability of this carbocation is enhanced by the adjacent pyridine and 4-(trifluoromethyl)phenyl rings.

The lone pair of electrons on the nitrogen atom of the nitrile then acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a nitrilium ion intermediate. organic-chemistry.org The final step of the reaction involves the hydrolysis of the nitrilium ion upon aqueous workup, which yields the corresponding N-substituted amide.

A general representation of the proposed Ritter-type reaction mechanism is outlined below:

Step 1: Carbocation Formation The alcohol is protonated by a strong acid, followed by the loss of water to form a stabilized carbocation.

Step 2: Nucleophilic Attack by Nitrile The nitrile attacks the carbocation, leading to the formation of a nitrilium ion.

Step 3: Hydrolysis The nitrilium ion is hydrolyzed during workup to produce the final amide product.

The efficiency of this reaction can be influenced by several factors, including the nature of the nitrile, the strength of the acid catalyst, and the reaction temperature.

Table 1: Key Components and Intermediates in the Ritter-Type Reaction of this compound

Component/IntermediateRole/Description
This compoundStarting alcohol, precursor to the carbocation
Strong Acid (e.g., H₂SO₄)Catalyst for carbocation formation
Nitrile (R-C≡N)Nucleophile and source of the amide nitrogen and acyl group
Resonance-Stabilized CarbocationKey electrophilic intermediate
Nitrilium IonIntermediate formed after nucleophilic attack
N-substituted AmideFinal product of the reaction

Photoredox-Mediated C-H Arylation Mechanisms

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. acs.org The C-H arylation of aromatic compounds, including those containing pyridine moieties, can be achieved through a dual catalytic system involving a photocatalyst and a transition metal catalyst, often palladium. mdpi.comrsc.orgresearchgate.net The pyridine nitrogen in this compound can act as a directing group, facilitating the regioselective arylation at the ortho-position of the phenyl ring.

The proposed mechanism for the photoredox-mediated C-H arylation of this compound typically involves the following key steps:

Excitation of the Photocatalyst: A photosensitizer, commonly a ruthenium or iridium complex, is excited by visible light to a higher energy state. rsc.org

Generation of an Aryl Radical: The excited photocatalyst can then interact with an arylating agent, such as a diaryliodonium salt or an aryldiazonium salt. nih.gov This interaction can occur via single electron transfer (SET), leading to the formation of an aryl radical.

C-H Activation/Palladium Catalysis: A palladium catalyst, often in a low oxidation state (e.g., Pd(0) or Pd(II)), coordinates to the pyridine nitrogen of the substrate. This coordination directs the palladium to a nearby C-H bond on the phenyl ring, leading to C-H activation and the formation of a palladacycle intermediate.

Aryl Radical Trapping: The aryl radical generated in step 2 is trapped by the palladacycle.

Reductive Elimination: The resulting high-valent palladium intermediate undergoes reductive elimination to form the C-C bond of the arylated product and regenerate the palladium catalyst.

Table 2: Key Components in a Proposed Photoredox-Mediated C-H Arylation of this compound

ComponentExampleRole
SubstrateThis compoundThe molecule undergoing C-H arylation
Photocatalyst[Ru(bpy)₃]²⁺ or [Ir(ppy)₃]Absorbs light and initiates electron transfer
Transition Metal CatalystPd(OAc)₂Facilitates C-H activation and cross-coupling
Arylating AgentDiaryliodonium salt or Aryldiazonium saltSource of the aryl group
Light SourceVisible light (e.g., LEDs)Provides the energy to drive the reaction
SolventOrganic solvent (e.g., DMF, DMSO)Solubilizes reactants and catalysts

Applications in Catalysis and Ligand Design

Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol as a Chiral Ligand Precursor

This compound is a valuable precursor for the synthesis of chiral ligands due to the strategic placement of its functional groups. The hydroxyl group provides a reactive site for the introduction of other coordinating moieties, while the pyridine (B92270) ring itself acts as a robust nitrogen donor for metal coordination. The trifluoromethylphenyl group introduces specific steric and electronic effects that can significantly influence the catalytic activity and stereoselectivity of the resulting metal complexes. The inherent chirality at the carbinol center is a key feature that is transferred to the subsequently synthesized ligands, making it a crucial building block in the field of asymmetric catalysis.

The general approach to utilizing this compound as a precursor involves the modification of the hydroxyl group to introduce a second coordinating group, thereby creating a bidentate or tridentate ligand. This transformation is often achieved through reactions such as etherification, amination, or the formation of oxazolines. The resulting ligands possess a well-defined chiral pocket around the metal center, which is essential for achieving high levels of stereocontrol in catalytic reactions.

Design and Synthesis of Pyridine-Oxazoline Ligands for Asymmetric Catalysis

A prominent class of chiral ligands derived from pyridin-2-yl-methanol derivatives are pyridine-oxazoline (PyOx) ligands. researchgate.netrsc.org These ligands are synthesized by reacting the precursor with amino alcohols, followed by cyclization to form the oxazoline ring. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on both the pyridine and oxazoline rings.

The synthesis of a trifluoromethyl-substituted pyridine-oxazoline ligand, for instance, involves an improved synthetic route to (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. acs.orgsemanticscholar.org This ligand has proven to be a highly active and enantioselective catalyst in various asymmetric reactions. acs.orgsemanticscholar.org The design of these ligands often incorporates bulky groups on the oxazoline ring to create a more effective chiral environment. The trifluoromethyl group on the pyridine ring enhances the electron-withdrawing nature of the ligand, which can influence the reactivity of the metal center. researchgate.net

Metal Complexation Studies for Catalytic Systems (e.g., Ir, Ru, Pd, Ni)

Ligands derived from this compound readily form stable complexes with a variety of transition metals, including iridium, ruthenium, palladium, and nickel. These metals are widely used in catalysis, and their coordination with chiral pyridine-containing ligands has been extensively studied.

Iridium: Iridium complexes featuring pyridine-based ligands are particularly effective in asymmetric hydrogenation reactions. mdpi.com Cationic heteroleptic cyclometalated iridium complexes have been synthesized using ether derivatives of di(pyridin-2-yl)methanol, a related precursor. nih.gov The electronic properties of these complexes can be tuned by modifying the ligands. bohrium.commdpi.com

Ruthenium: Ruthenium(II) complexes with pyridine-containing ligands have been synthesized and characterized, revealing distorted octahedral coordination geometries. nih.gov These complexes have shown potential in various catalytic applications.

Palladium: Palladium(II) complexes with pyridine ligands have been found to be efficient precatalysts in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. acs.org The electronic properties of the pyridine ligand, influenced by substituents like the trifluoromethyl group, play a crucial role in the catalytic activity. acs.org

Nickel: Nickel(II) complexes with pyridine-bis(oxazoline) (pybox) ligands are effective catalysts for asymmetric cross-coupling reactions. nih.gov The tridentate nature of these ligands leads to the formation of stable and catalytically active complexes. Additionally, nickel complexes with "click"-derived pyridyl-triazole ligands have shown moderate activity in ethylene oligomerization. nih.gov

Influence of Ligand Structure on Catalytic Performance and Stereoselectivity

The structure of the ligand plays a paramount role in determining the outcome of an asymmetric catalytic reaction. The steric and electronic properties of the substituents on the ligand framework directly impact the catalytic performance and the stereoselectivity of the transformation.

Steric hindrance around the metal center, created by bulky substituents on the ligand, is crucial for achieving high enantioselectivity. By creating a well-defined chiral pocket, the ligand forces the substrate to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product. The interplay between steric and electronic effects is a key consideration in the design of effective chiral ligands. nih.gov

Stereoselective Catalysis with this compound-Derived Ligands

Ligands derived from this compound have been successfully employed in a range of stereoselective catalytic reactions, most notably in asymmetric hydrogenation and addition reactions.

The asymmetric hydrogenation of prochiral ketones to produce chiral alcohols is a fundamental transformation in organic synthesis. mdpi.com Iridium complexes bearing chiral P,N,N-ligands have shown excellent enantioselectivities in the hydrogenation of ketones. researchgate.net The presence of both NH and OH functionalities in the ligand has been found to be crucial for achieving high catalytic activity and enantioselectivity. mdpi.com While specific data for ligands directly derived from this compound in this reaction is not detailed in the provided context, the principles established with similar pyridine-based ligands are highly relevant.

Table 1: Asymmetric Hydrogenation of Ketones with Ir-based Catalysts
EntryKetone SubstrateChiral Ligand TypeCatalyst SystemConversion (%)ee (%)Reference
1AcetophenoneP,N,O-type[Ir(COD)Cl]₂ / Ligand / Base>9998 mdpi.com
21-TetraloneP,N,O-type[Ir(COD)Cl]₂ / Ligand / Base>9996 mdpi.com
32-AcetylpyridineP,N,N-typeIr-complex>9999 researchgate.net

Asymmetric addition reactions, such as the addition of organometallic reagents to carbonyl compounds or imines, are powerful methods for the construction of new carbon-carbon bonds with high stereocontrol. Palladium complexes of trifluoromethyl-substituted pyridine-oxazoline ligands have been shown to be highly effective catalysts for the asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines. acs.orgsemanticscholar.org

In these reactions, the chiral ligand-metal complex activates the substrate and controls the facial selectivity of the nucleophilic attack, leading to the formation of the product with high enantiomeric excess. The trifluoromethyl group on the pyridine ring of the ligand enhances the catalytic activity, allowing the reaction to proceed efficiently under mild conditions. acs.orgsemanticscholar.org

Table 2: Asymmetric Addition of Arylboronic Acids to Cyclic N-Sulfonylketimines
EntryKetimine SubstrateArylboronic AcidCatalyst SystemYield (%)ee (%)Reference
1Saccharin-derived ketiminePhenylboronic acidPd(TFA)₂ / (S)-L19596 acs.org
2Saccharin-derived ketimine4-Tolylboronic acidPd(TFA)₂ / (S)-L19895 acs.org
3Saccharin-derived ketimine4-Methoxyphenylboronic acidPd(TFA)₂ / (S)-L19696 acs.org

L1 = (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol, ¹H NMR and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. Key expected signals would include those for the protons on the pyridine (B92270) ring, the trifluoromethyl-substituted phenyl ring, the methine proton of the alcohol group, and the hydroxyl proton. The coupling patterns and chemical shifts would be indicative of the substitution pattern on both aromatic rings.

¹³C NMR would identify all non-equivalent carbon atoms in the molecule, including the carbons of the pyridine and phenyl rings, the methanolic carbon, and the carbon of the trifluoromethyl group.

¹⁹F NMR would be particularly useful for confirming the presence and electronic environment of the trifluoromethyl group, showing a characteristic signal.

A search of the available literature did not yield specific, published ¹H, ¹³C, or ¹⁹F NMR data for this compound. However, spectral data for isomers such as Phenyl(2-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol have been reported, demonstrating the utility of NMR in distinguishing between closely related structures.

Table 5.1: Hypothetical NMR Data Interpretation for this compound (Note: This table is for illustrative purposes only as experimental data was not found.)

NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityInferred Structural Unit
¹H8.5 - 7.0Doublet, Triplet, MultipletAromatic protons (Pyridine & Phenyl rings)
¹H~6.0 - 5.5Singlet or DoubletMethine proton (-CH(OH)-)
¹HVariableBroad SingletHydroxyl proton (-OH)
¹³C160 - 120-Aromatic carbons
¹³C~75-Methine carbon (-CH(OH)-)
¹³C~124 (quartet)Quartet (due to C-F coupling)Trifluoromethyl carbon (-CF₃)
¹⁹F~ -62SingletTrifluoromethyl group (-CF₃)

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's molecular weight and elemental composition.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental formula (C₁₃H₁₀F₃NO). The technique would provide a highly accurate mass measurement, distinguishing the target compound from others with the same nominal mass. Fragmentation patterns observed in the mass spectrum could also offer structural information, showing characteristic losses of groups like H₂O, CF₃, or the pyridine ring.

While no specific mass spectrometry data was found for this compound, related isomers have been characterized using this method, confirming their molecular weights and formulas.

Table 5.2: Expected Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only as experimental data was not found.)

Ion TypeCalculated m/zTechniquePurpose
[M+H]⁺268.0787HRMS (ESI)Confirmation of molecular formula
[M+Na]⁺290.0607HRMS (ESI)Adduct ion for confirmation
Molecular Ion (M⁺˙)267.0714EIDetermination of molecular weight and fragmentation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Multiple sharp peaks between 1600-1450 cm⁻¹ due to C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings.

Strong absorption bands in the 1350-1100 cm⁻¹ region, characteristic of C-F stretching vibrations from the trifluoromethyl group.

A C-O stretching band around 1050-1150 cm⁻¹.

Specific experimental IR data for this compound could not be located in the searched literature.

Table 5.3: Expected Infrared Absorption Bands for this compound (Note: This table is for illustrative purposes only as experimental data was not found.)

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol (-OH)
3100 - 3000 (sharp)C-H stretchAromatic rings
1600 - 1450 (multiple)C=C and C=N stretchAromatic rings
1350 - 1100 (strong)C-F stretchTrifluoromethyl (-CF₃)
1150 - 1050C-O stretchSecondary alcohol

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

An XRD study would reveal the relative orientation of the pyridine and the 4-(trifluoromethyl)phenyl rings. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom, which dictate the crystal packing.

A search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound. However, the crystal structure of the parent compound, phenyl(pyridin-2-yl)methanol, has been determined, revealing that the pyridine and phenyl rings are inclined to each other and that O—H⋯N hydrogen bonds link the molecules into chains. A similar hydrogen bonding pattern would be anticipated for the trifluoromethyl derivative.

Table 5.4: Potential X-ray Diffraction Study Parameters (Note: This table is for illustrative purposes only as experimental data was not found.)

ParameterInformation Provided
Crystal SystemSymmetry of the unit cell
Space GroupDetailed symmetry of the crystal
Unit Cell DimensionsSize and shape of the repeating unit
Bond Lengths & AnglesPrecise molecular geometry
Torsion AnglesConformation of the molecule
Hydrogen BondingIntermolecular interactions and packing

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the spatially dependent electron density, DFT offers a balance between computational cost and accuracy. Theoretical studies on molecules structurally similar to Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, have commonly utilized the B3LYP functional with basis sets like 6-311++G(d,p) or 6-311+G(d,p) to perform geometry optimization and electronic property calculations nih.govresearchgate.net. These studies serve as a valuable reference for predicting the behavior of the target compound.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, a property that significantly influences the electronic landscape of the aromatic ring to which it is attached wikipedia.org. This strong inductive effect is expected to modulate the charge distribution, molecular orbital energies, and reactivity of this compound compared to its halogenated analogs.

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor smu.edu. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity smu.edu.

While specific DFT calculations for this compound are not available in the cited literature, data from its 4-bromo and 4-chloro analogs provide insight. For (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV researchgate.net. In a study of various 6-arylated-pyridin-3-yl methanol (B129727) derivatives, the HOMO-LUMO gaps were also found to be key indicators of reactivity osu.edu.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
(RS)-(4-bromophenyl)(pyridin-2-yl)methanol--5.302
This compoundData not available; values are expected to be influenced by the strong electron-withdrawing -CF3 group.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule by analyzing the filled "donor" and empty "acceptor" orbitals wikipedia.org. These interactions, represented as second-order perturbation energies (E(2)), quantify the stabilization resulting from electron density moving from a filled Lewis-type orbital to an empty non-Lewis orbital niscpr.res.inresearchgate.net. Higher E(2) values indicate stronger interactions and greater stabilization of the molecular system.

Studies on related compounds, such as 2-(trifluoromethyl)phenylacetonitrile, have used NBO analysis to understand intramolecular delocalization and hyperconjugation, which are key to molecular stability niscpr.res.in. In similar aromatic systems, significant delocalization is often observed between the lone pairs of heteroatoms (like oxygen and nitrogen) and the π* anti-bonding orbitals of the aromatic rings niscpr.res.inresearchgate.net.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Compound
Specific data for this compound is not available. The table below shows representative interactions expected based on analyses of similar molecules.
LP(O)π(C-C)phenyl-This compound
LP(N)pyridine (B92270)π(C-C)phenyl-
π(C-C)phenylπ*(C-C)pyridine-

*LP denotes a lone pair orbital.

DFT calculations are highly effective in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. Theoretical calculations of vibrational modes for analogs like (RS)-(4-bromophenyl)(pyridin-2-yl)methanol have shown good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations researchgate.net. For this bromo-analog, characteristic C-H stretching vibrations were calculated in the range of 3110-2929 cm⁻¹, while C-C stretching modes were identified between 1583 and 1559 cm⁻¹ researchgate.net. The O-H stretching vibration is particularly sensitive to hydrogen bonding and was calculated at 3741 cm⁻¹ (scaled) in the theoretical model researchgate.net.

For this compound, similar calculations would allow for the assignment of its complex vibrational spectrum. The C-F stretching modes associated with the trifluoromethyl group would be a prominent feature, typically appearing in the 1400-1000 cm⁻¹ region of the IR spectrum. Comparing the computationally predicted spectrum with experimentally recorded data serves as a rigorous validation of the calculated molecular structure.

Molecular Dynamics Simulations for Conformational and Reactive Properties

While DFT provides insights into the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes, molecular flexibility, and intermolecular interactions. This technique is essential for understanding how a molecule like this compound behaves in different environments, such as in solution or interacting with a biological target.

Elucidation of Reaction Mechanistic Pathways through Computational Modeling

Computational modeling is an indispensable tool for mapping out the detailed mechanisms of chemical reactions, identifying transition states, and calculating activation energies smu.edumdpi.com. The synthesis of this compound, often achieved through the reduction of the corresponding ketone or via a Grignard reaction, can be modeled to understand the reaction energetics and stereoselectivity.

For instance, the synthesis could involve the reaction of a 4-(trifluoromethyl)phenyl Grignard reagent with pyridine-2-carbaldehyde. Computational studies on Grignard reactions with carbonyl compounds have elucidated the complex mechanisms, which can involve dimeric Grignard reagents and four-centered transition states nih.govnih.gov. Modeling this specific reaction would involve:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate that connects reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly links the reactant and product states.

By calculating the energy profile of the reaction pathway, researchers can determine the rate-limiting step and understand the factors that control the reaction's outcome. For this compound, this could provide insights into how the bulky and electron-withdrawing trifluoromethyl group affects the reaction rate and the stability of intermediates compared to other substituted analogs nih.govresearchgate.net.

Potential Applications As Chemical Scaffolds and Building Blocks in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The pyridine (B92270) moiety is a fundamental component in a vast array of pharmacologically active compounds. jst.go.jpnih.gov The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen), along with the electron-withdrawing trifluoromethyl group, makes Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol an attractive starting material for the synthesis of complex, biologically relevant molecules.

Research into the development of novel antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel has highlighted the utility of the pyridinyl methanol (B129727) moiety. nih.gov In a detailed study, derivatives of (Pyridin-2-yl)methanol were systematically optimized to produce potent and selective TRPV3 antagonists. nih.gov This work underscores the potential of scaffolds like this compound to serve as the foundation for synthesizing new therapeutic agents. The strategic modification of this core structure allows for the fine-tuning of pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Furthermore, the synthesis of related structures, such as 2-Phenyl-4,6-bis(trifluoromethyl)pyridine, demonstrates the chemical tractability of the phenyl-pyridin-methanol framework. orgsyn.org Such syntheses, often involving cyclization reactions, showcase how this structural motif can be elaborated into more complex heterocyclic systems. orgsyn.org The pyridine skeleton is a well-established N-heterocyclic structural unit found in numerous natural products, drugs, and functional materials. orgsyn.org

Exploration as Chemical Scaffolds in Agrochemical Research

The incorporation of a trifluoromethyl group into a pyridine ring is a proven strategy in the development of modern agrochemicals, including fungicides, herbicides, insecticides, and nematicides. nih.govresearchgate.net The trifluoromethyl substituent can significantly enhance the efficacy, stability, and bioavailability of the active ingredient. nih.gov

Notably, the 4-trifluoromethyl-substituted pyridine moiety is a key feature in commercialized agrochemicals such as the insecticide flonicamid (B1672840) and the herbicide pyroxsulam. jst.go.jpnih.gov This precedent strongly suggests that this compound could serve as a valuable scaffold for the discovery of new crop protection agents.

Recent research has focused on designing novel trifluoromethyl pyridine derivatives with potent insecticidal activity. For instance, a series of compounds containing a 1,3,4-oxadiazole (B1194373) moiety linked to a trifluoromethyl pyridine core exhibited significant insecticidal effects against agricultural pests like Mythimna separata and Plutella xylostella. rsc.org These findings highlight the potential for developing new agrochemicals by modifying and functionalizing the this compound scaffold. The development of such derivatives is a key area of research aimed at overcoming pesticide resistance and discovering compounds with novel modes of action. nih.govresearchgate.net

The synthesis of α-trifluoroanisole derivatives containing phenylpyridine moieties has also yielded compounds with significant herbicidal activity. nih.gov This further illustrates the broad potential of the trifluoromethyl-phenyl-pyridine structural combination in agrochemical discovery.

Research in Material Science Applications Based on Structural Properties

The rigid, aromatic nature of the pyridine and phenyl rings in this compound, combined with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, suggests its utility in the field of material science. Specifically, pyridine derivatives are known to be integral components of liquid crystalline materials. nih.govmdpi.com

The incorporation of heterocyclic moieties like pyridine into the core structure of thermotropic liquid crystals can lead to significant alterations in their mesophases and physical properties. nih.gov This is attributed to the presence of polarizable heteroatoms which can influence the material's dielectric properties and thermal stability. mdpi.com Research on new pyridine derivatives has shown that they can exhibit broad temperature ranges and high transition temperatures for their liquid crystalline phases. tandfonline.com

While direct research on the material science applications of this compound is not yet prevalent, the established role of similar pyridine-containing molecules in forming liquid crystals provides a strong rationale for its investigation in this area. mdpi.comrsc.org The specific combination of the pyridine ring, the trifluoromethyl-substituted phenyl group, and the linking methanol unit could give rise to novel materials with unique optical and electronic properties. The photophysical properties of donor-acceptor structured molecules containing pyridine rings have been shown to be tunable based on the substitution pattern, which is relevant for applications in organic light-emitting diodes (OLEDs). semanticscholar.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of a pyridinyl Grignard reagent to a 4-(trifluoromethyl)benzaldehyde derivative. Key steps include:

  • Use of anhydrous solvents (e.g., THF or diethyl ether) to stabilize the Grignard reagent.
  • Catalytic iodine or ultrasound-assisted activation to enhance reaction efficiency .
  • Post-reduction with NaBH₄ or LiAlH₄ to yield the secondary alcohol.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How can structural characterization be performed to confirm the identity of the compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to verify the pyridine ring (δ 7.5–8.5 ppm) and trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests show degradation under prolonged UV exposure; store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the chiral center in this compound?

  • Method :

  • Chiral Catalysts : Use of BINOL-derived titanium complexes or Jacobsen’s Mn-salen catalysts for asymmetric induction during the Grignard addition step.
  • Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers via ester hydrolysis .
    • Validation : Chiral HPLC (Chiralpak AD-H column, heptane/IPA mobile phase) to determine enantiomeric excess (ee >98%).

Q. What strategies address conflicting reactivity data between the pyridine and trifluoromethyl groups in cross-coupling reactions?

  • Contradiction Analysis :

  • The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, hindering Suzuki-Miyaura coupling.
  • Solution : Use Pd-XPhos catalysts with elevated temperatures (80–100°C) and microwave-assisted conditions to overcome steric/electronic barriers .
    • Case Study : Successful coupling with boronic acids reported at 95°C in dioxane/water (3:1) with K₂CO₃ .

Q. How does the compound’s electronic structure influence its bioactivity in medicinal chemistry applications?

  • Computational Analysis :

  • DFT calculations (B3LYP/6-31G*) reveal strong electron-deficient regions near the trifluoromethyl group, enhancing binding to hydrophobic enzyme pockets.
  • Pharmacophore Mapping : Pyridine N-atom acts as a hydrogen-bond acceptor, critical for interactions with kinases or GPCRs .
    • Experimental Validation : IC₅₀ assays against cancer cell lines (e.g., HepG2) show potency correlated with trifluoromethyl’s electronegativity .

Key Research Challenges

  • Stereochemical Purity : Racemization during storage requires inert atmosphere and low-temperature handling .
  • Scale-Up Limitations : Low yields in trifluoromethyl group introduction necessitate flow chemistry optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.